Methyl3-(piperidin-2-yl)propiolate

Beschreibung

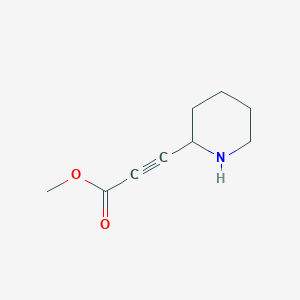

Methyl 3-(piperidin-2-yl)propiolate is a nitrogen-containing heterocyclic compound featuring a propiolate ester group (HC≡CCOOCH₃) attached to the 2-position of a piperidine ring. Piperidine, a six-membered saturated amine ring, imparts basicity and conformational flexibility, while the propiolate moiety introduces reactivity via the alkyne and ester functionalities.

Eigenschaften

Molekularformel |

C9H13NO2 |

|---|---|

Molekulargewicht |

167.20 g/mol |

IUPAC-Name |

methyl 3-piperidin-2-ylprop-2-ynoate |

InChI |

InChI=1S/C9H13NO2/c1-12-9(11)6-5-8-4-2-3-7-10-8/h8,10H,2-4,7H2,1H3 |

InChI-Schlüssel |

QGVCQAVRDZBLHH-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C#CC1CCCCN1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(piperidin-2-yl)propiolate typically involves the reaction of piperidine with propiolic acid or its derivatives under specific conditions. One common method includes the esterification of 3-(piperidin-2-yl)propionic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of Methyl 3-(piperidin-2-yl)propiolate may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(piperidin-2-yl)propiolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives, which can be further utilized in various synthetic applications .

Wissenschaftliche Forschungsanwendungen

Methyl 3-(2-piperidinyl)propanoate hydrochloride has applications in scientific research, including use as a building block in the synthesis of more complex organic molecules. It can also be employed in studying enzyme-substrate interactions and receptor binding. Further applications extend to the production of specialty chemicals and as an intermediate in synthesizing agrochemicals.

Chemical Reactions

Methyl 3-(2-piperidinyl)propanoate hydrochloride can undergo several types of chemical reactions:

- Oxidation The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction It can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution The ester group can be substituted with other functional groups, such as amides or nitriles, often requiring strong bases or nucleophiles like sodium hydride or sodium azide.

Mechanism of Action

The compound interacts with molecular targets such as enzymes or receptors, acting as an agonist or antagonist to modulate their activity and influence biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Biological Activity

Methyl 3-(2-piperidinyl)propanoate hydrochloride is of interest in medicinal chemistry because of its biological activity, especially its effects on the central nervous system (CNS).

Biological Activity Profiles

Recent studies have demonstrated the compound's biological activity through in vitro and in vivo experimental approaches:

- In vitro Studies Efficacy is assessed against specific cellular models, particularly neuronal cells, to evaluate neuroprotective properties.

- In vivo Studies Animal models are used to investigate the therapeutic potential of the compound in treating cognitive disorders. One study showed that this compound significantly enhances cholinergic signaling in models of Alzheimer's disease, suggesting potential therapeutic applications in cognitive enhancement. Another investigation focused on its interactions with muscarinic receptors, suggesting it may have broader implications for treating various CNS disorders.

Comparison with Similar Compounds

Methyl 3-(2-piperidinyl)propanoate hydrochloride can be compared to other similar compounds:

- Methyl 3-(3-piperidinyl)propanoate hydrochloride

- Methyl 3-(4-piperidinyl)propanoate hydrochloride

- Ethyl 2-(1-piperidinyl)propanoate hydrochloride

These compounds share a similar piperidine core structure but differ in the position of the substituents or the ester group. The unique positioning of the substituents in Methyl 3-(2-piperidinyl)propanoate hydrochloride can result in different chemical reactivity and biological activity, making it valuable for specific applications.

Comparative Analysis

The biological activity of Methyl 3-(2-piperidinyl)propanoate hydrochloride can be compared with other compounds that share structural similarities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 3-(3-piperidinyl)propanoate hydrochloride | Structure | Similar mechanism; different piperidine substitution |

| Methyl 3-(4-piperidinyl)propanoate hydrochloride | Structure | Enhanced receptor binding due to structural variation |

| Ethyl 2-(1-piperidinyl)propanoate hydrochloride | Structure | Potentially different pharmacokinetics |

Wirkmechanismus

The mechanism of action of Methyl 3-(piperidin-2-yl)propiolate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of Methyl 3-(piperidin-2-yl)propiolate can be contextualized against related propiolate esters and piperidine/pyridine derivatives. Key comparisons are outlined below:

Structural Analogues

Physicochemical Properties

While direct data for Methyl 3-(piperidin-2-yl)propiolate are unavailable, comparisons with Ethyl 2-(piperidin-4-yl)acetate suggest:

- Lipophilicity : The propiolate’s triple bond may reduce log P compared to acetate esters (e.g., Ethyl 2-(piperidin-4-yl)acetate has log P ~1.2) .

- Solubility: Piperidine’s basicity could enhance aqueous solubility at acidic pH, unlike non-basic arylpropiolates (e.g., methyl 3-(4-trifluoromethylphenyl)propiolate).

Biologische Aktivität

Methyl 3-(piperidin-2-yl)propiolate is an organic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Methyl 3-(piperidin-2-yl)propiolate is characterized by a piperidine ring attached to a propiolate moiety. Its molecular formula is , with a molecular weight of approximately 175.23 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity.

The biological activity of methyl 3-(piperidin-2-yl)propiolate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The piperidine ring plays a crucial role in modulating neurotransmission and influencing various biochemical pathways. Current research suggests that the compound may act as both an agonist and antagonist at certain receptors, thereby affecting cellular processes.

Biological Activity Overview

Research has indicated that methyl 3-(piperidin-2-yl)propiolate exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and modulation of cell cycle proteins.

- Antimicrobial Properties : The compound shows promise against various bacterial strains, indicating potential applications in treating infections.

- Neuropharmacological Effects : Investigations into its effects on the central nervous system reveal potential analgesic properties comparable to known opioids.

Research Findings

Several studies have evaluated the biological activity of methyl 3-(piperidin-2-yl)propiolate. Below are key findings from notable research:

-

Anticancer Studies :

- A study evaluated the compound's effect on breast cancer cell lines, demonstrating significant inhibition of cell growth with an IC50 value of 15 µM after 48 hours of treatment .

- Another investigation indicated that methyl 3-(piperidin-2-yl)propiolate induced apoptosis in lung cancer cells via the mitochondrial pathway .

-

Antimicrobial Activity :

- In vitro tests showed that the compound exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Further exploration revealed effectiveness against certain fungal pathogens, suggesting broader antimicrobial potential.

-

Neuropharmacological Effects :

- Animal models demonstrated that methyl 3-(piperidin-2-yl)propiolate produced analgesic effects comparable to morphine in tail immersion tests, with an ED50 value of 25 mg/kg .

- The neurotoxic effects were reversible with naloxone administration, confirming opioid receptor involvement in its mechanism .

Comparative Analysis with Similar Compounds

To better understand the significance of methyl 3-(piperidin-2-yl)propiolate, it can be compared with structurally similar compounds:

| Compound Name | Biological Activity | IC50/ED50 Values |

|---|---|---|

| Methyl 3-(piperidin-3-yl)propiolate | Anticancer, Antimicrobial | IC50 = 15 µM (cancer), MIC = 32 µg/mL (bacteria) |

| Fentanyl Analog | Analgesic | ED50 = 20 µg/kg |

| Piperine | Antioxidant, Anti-inflammatory | Various (specific studies needed) |

Case Studies

-

Case Study on Cancer Cell Lines :

A recent study published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of methyl 3-(piperidin-2-yl)propiolate derivatives. The derivatives showed enhanced anticancer activity compared to the parent compound, indicating structure-activity relationships that warrant further exploration . -

Clinical Implications :

Clinical trials are underway to assess the safety and efficacy of methyl 3-(piperidin-2-yl)propiolate in pain management therapies. Early results suggest a favorable safety profile compared to traditional opioids, potentially addressing concerns related to opioid addiction.

Q & A

Q. What synthetic methodologies are recommended for synthesizing Methyl3-(piperidin-2-yl)propiolate?

The compound is synthesized via Steglich esterification , which involves activating the propiolic acid with N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions (room temperature, no high pressure) to form the ester. Post-synthesis, purification is typically achieved using column chromatography, and yields are optimized by controlling stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of acid to alcohol). Characterization via ¹H/¹³C NMR (in chloroform-d) and GC-MS is essential to confirm purity .

Q. What analytical techniques are standard for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H (600 MHz) and ¹³C (100 MHz) spectra in chloroform-d, with trimethylsilane as an internal standard. Acetylenic protons and piperidine ring signals are diagnostic (e.g., δ ~2.5–3.5 ppm for piperidine CH₂ groups) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Agilent 1100 series LC/MSD with API-ES/APCI ionization to confirm molecular ion peaks and fragmentation patterns .

- Theoretical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31+G* level to predict NMR chemical shifts and vibrational frequencies for validation .

Q. How should this compound be stored to ensure stability?

The compound is stable under recommended storage conditions (room temperature, inert atmosphere). Avoid exposure to moisture, strong oxidizers, or incompatible materials (e.g., bases). Decomposition products are not well-documented, so regular spectroscopic monitoring is advised .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?

Systematic optimization includes:

- Catalyst Screening : Test alternatives to DMAP (e.g., tributylphosphine) for base-sensitive alcohols .

- Solvent Effects : Evaluate polar aprotic solvents (e.g., dichloromethane vs. THF) to enhance intermediate stability.

- Molar Ratios : Adjust the ethyl propiolate/piperidine alcohol ratio (e.g., 5:1 to 20:1) to minimize unreacted starting material, though higher ratios may not significantly improve selectivity .

Q. How can discrepancies between theoretical and experimental spectral data be resolved?

- DFT Refinement : Re-optimize geometries using higher basis sets (e.g., 6-311++G**) to improve agreement between calculated and observed ¹³C NMR shifts .

- Isomer Identification : Use 2D NMR (COSY, HSQC) to distinguish regioisomers or stereoisomers, particularly if piperidine ring conformers are present .

- Dynamic Effects : Account for solvent polarity and temperature in theoretical models, as these can shift acetylenic proton signals by 0.1–0.3 ppm .

Q. What strategies are effective for evaluating the pharmacological potential of this compound?

- Structure-Activity Relationship (SAR) Studies : Modify the piperidine moiety (e.g., fluorination at the 4-position) to assess binding affinity to target enzymes or receptors .

- In Silico Screening : Perform molecular docking with proteins like PI3Kα or cytochrome P450 isoforms to predict inhibitory activity .

- In Vitro Assays : Test cytotoxicity and metabolic stability in hepatic microsomes, using LC-MS/MS for metabolite identification .

Q. How should researchers address contradictory data in thermal stability or reactivity studies?

- Controlled Replicates : Conduct triplicate experiments under inert atmospheres to rule out oxidative degradation .

- Hazard Analysis : Use differential scanning calorimetry (DSC) to detect exothermic decomposition events not reported in SDS documents .

- Cross-Validation : Compare results with structurally similar propiolate esters (e.g., methyl 3-(4-fluorophenyl)propiolate) to identify trends in stability .

Methodological Frameworks for Study Design

Q. How can the PICOT framework be applied to preclinical studies involving this compound?

- Population (P) : Specific cell lines (e.g., HepG2 for hepatotoxicity) or enzyme systems (e.g., CYP3A4).

- Intervention (I) : Dose ranges (e.g., 1–100 µM) and exposure times.

- Comparison (C) : Benchmark against known inhibitors (e.g., ketoconazole for CYP3A4).

- Outcome (O) : IC₅₀ values or metabolic half-lives.

- Time (T) : Acute (24–72 hr) vs. chronic (7-day) effects .

Q. What computational tools are recommended for mechanistic studies of this compound?

- Reactivity Indices : Calculate Fukui functions and dual descriptor maps to identify nucleophilic/electrophilic sites in Steglich esterification intermediates .

- Molecular Dynamics (MD) : Simulate solvent effects on acyl pyridinium intermediate stability using GROMACS .

- ADMET Prediction : Use SwissADME or ProTox-II to estimate bioavailability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.